Demoxepam

Descripción general

Descripción

Demoxepam is a ketone structure that is a hydrolysis product of chlordiazepoxide (CDP), a classical benzodiazepine. It is formed when CDP undergoes rapid hydrolysis in aqueous solutions, which is a significant consideration in chronic studies using CDP, as it affects the plasma levels and introduces the corelease of active compounds .

Synthesis Analysis

The synthesis of this compound occurs through the hydrolysis of chlordiazepoxide. This process is concentration-dependent, following first-order kinetics, and is also temperature-dependent. The hydrolysis results in the loss of the methylamino group from chlordiazepoxide, producing this compound .

Molecular Structure Analysis

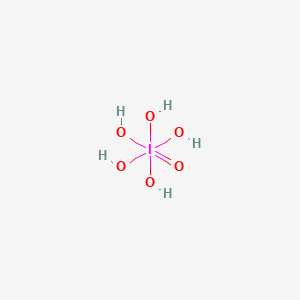

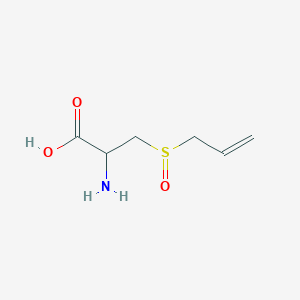

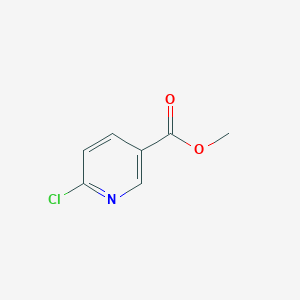

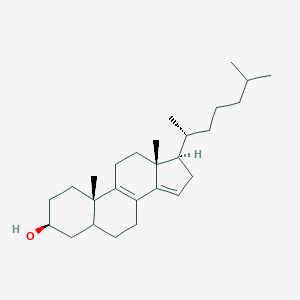

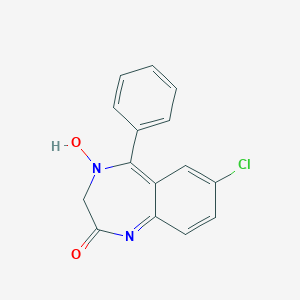

This compound is identified as 7-chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one 4-oxide. Its structure was confirmed using mass spectrometry in the study of its hydrolysis from chlordiazepoxide .

Chemical Reactions Analysis

This compound undergoes further degradation through a parallel consecutive reaction to form 2-amino-5-chlorobenzophenone and a glycine derivative. Two intermediates of this compound hydrolysis were observed, with one having an open-ring structure resulting from amide hydrolysis, which appears to be the major mechanistic route, and the other resulting from initial scission of the azomethine linkage .

Physical and Chemical Properties Analysis

This compound has been shown to possess reduced activity at the GABAA receptor compared to chlordiazepoxide, although their binding to 3H-flunitrazepam is comparable. It has an inhibitory effect on in vitro [3H]tryptophan binding to rat hepatic nuclei, with an apparent KD of approximately 22 microM, indicating its potential interaction with hepatic nuclear components . Additionally, when this compound is derivatized by silylation for GC-MS analysis, it can produce artifacts that are falsely identified as nordiazepam and oxazepam, which is crucial for laboratories to consider when interpreting analytical data .

Relevant Case Studies

In a study involving two subjects, the biotransformation of this compound was examined. Following oral administration, a significant portion of the dose was excreted in the urine as unchanged drug, along with metabolites such as "opened lactam," conjugated oxazepam, and two conjugated phenols. These findings provide insight into the metabolic pathways of this compound in humans .

Aplicaciones Científicas De Investigación

Toxicología Analítica

El Demoxepam se utiliza en toxicología analítica para comprender sus productos de transformación durante el análisis GC-MS. Se ha encontrado que cuando el this compound se deriva por sililación, produce artefactos falsamente identificados como nordiazepam y oxazepam . Este hallazgo es crucial para que los laboratorios interpreten los datos analíticos de los casos de clordiazepóxido, ya que afecta la precisión de las confirmaciones de benzodiazepinas.

Farmacocinética

En estudios farmacocinéticos, el this compound sirve como marcador para rastrear el metabolismo del clordiazepóxido. Sufre biotransformación a nordiazepam y oxazepam, que son metabolitos comunes de muchas benzodiazepinas . Comprender su vía metabólica es esencial para determinar los regímenes de dosificación y la eficacia terapéutica.

Análisis espectrofotométrico

El this compound se analiza mediante espectrofotometría en ciencias farmacéuticas. Se han desarrollado métodos espectrofotométricos rápidos para su ensayo en formulaciones de clordiazepóxido, que mejoran la especificidad con respecto a los métodos oficiales . Esta aplicación es significativa para el control de calidad en la fabricación farmacéutica.

Medicina bioquímica

La investigación ha explorado el efecto inhibitorio del this compound sobre la unión del triptófano a los núcleos hepáticos de rata . Esto es relevante para comprender las interacciones entre las benzodiazepinas y otros compuestos, lo que podría tener implicaciones para afecciones como el síndrome de eosinofilia-mialgia.

Cromatografía y fotoquímica

El this compound se estudia utilizando cromatografía líquida acoplada a un reactor fotoquímico posterior a la columna para la detección de fluorescencia . Este método mejora la sensibilidad y la selectividad para detectar niveles bajos de this compound en muestras biológicas como el suero.

Estudios de estabilidad de fármacos

La estabilidad del clordiazepóxido en solución es una preocupación para los estudios crónicos que utilizan minipumpas osmóticas. El this compound, como producto de hidrólisis del clordiazepóxido, se monitoriza para evaluar el impacto de la hidrólisis rápida en la eficacia del fármaco y los niveles plasmáticos .

Estudios de citotoxicidad

Se ha investigado la citotoxicidad de las oxaziridinas fotogeneradas a partir de la irradiación UV del this compound. Esta investigación es pertinente para evaluar el perfil de seguridad de los metabolitos de las benzodiazepinas y su potencial como agentes anticancerígenos .

Métodos de confirmación toxicológica

El this compound se identifica en toxicología como un metabolito del clordiazepóxido. La espectrometría de masas de sonda directa después de la cromatografía líquida de alto rendimiento se utiliza como método de confirmación para su presencia en la orina . Esta aplicación es vital para la toxicología forense y clínica.

Mecanismo De Acción

Target of Action

Demoxepam primarily targets the GABA-A receptors in the central nervous system . These receptors play a crucial role in inhibitory neurotransmission, helping to reduce neuronal excitability throughout the nervous system .

Mode of Action

This compound acts as a GABA-A receptor agonist . It binds to these receptors and enhances their response to GABA, a neurotransmitter already present in the synapses . This action increases the firing threshold of the neurons, thereby reducing the chances of electrical transmission from one neuron to the next .

Biochemical Pathways

The biochemical pathway of this compound is complex as it is a metabolite of Chlordiazepoxide . The drug is biotransformed into a succession of pharmacologically active products: desmethylchlordiazepoxide, this compound, desmethyldiazepam, and oxazepam . These metabolites further interact with GABA-A receptors, contributing to the overall pharmacological effects of this compound.

Pharmacokinetics

This compound exhibits a slow elimination process with an elimination half-life of 14-95 hours . It is extensively metabolized in the liver to desmethyldiazepam, an active and long-acting metabolite . Only a small percentage (1% to 2%) of the drug is excreted unchanged in the urine . The pharmacokinetics of this compound can be influenced by factors such as age, liver disease, and concurrent medication use .

Result of Action

The binding of this compound to GABA-A receptors results in an enhancement of the inhibitory effect of GABA on neuronal excitability . This leads to a state of hyperpolarization, making the neurons less excitable . The overall effect is a decrease in anxiety and an increase in sedation . This compound also exhibits cytotoxicity activity against cancer cell lines .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, temperature can affect the rate of this compound hydrolysis . Additionally, the presence of other substances in the body, such as alcohol or other medications, can interact with this compound and alter its effects . Therefore, it’s important to consider these factors when assessing the action, efficacy, and stability of this compound.

Safety and Hazards

Propiedades

IUPAC Name |

7-chloro-4-hydroxy-5-phenyl-3H-1,4-benzodiazepin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClN2O2/c16-11-6-7-13-12(8-11)15(10-4-2-1-3-5-10)18(20)9-14(19)17-13/h1-8,20H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSADRZMLSXCSAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N=C2C=CC(=CC2=C(N1O)C3=CC=CC=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4046155 | |

| Record name | Demoxepam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4046155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

37.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47200817 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

963-39-3 | |

| Record name | Demoxepam [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000963393 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Demoxepam | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169898 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Demoxepam | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46077 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Demoxepam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4046155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Demoxepam | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.287 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DEMOXEPAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8X1XP5M0SB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the primary metabolic pathways of demoxepam in humans?

A1: this compound undergoes biotransformation primarily through oxidation and reduction. Oxidative pathways lead to the formation of two phenolic metabolites: 5-(4-hydroxyphenyl)this compound and 9-hydroxythis compound. Reduction leads to N-desoxythis compound, oxazepam, and N-desoxy phenols (Desoxy I and Desoxy II). Hydrolysis of this compound also occurs, forming N-(2-amino-5-chloro-α-phenylbenzylidene)glycine N-oxide ("opened lactam"). [, ]

Q2: How does the route of administration affect the elimination rate of this compound in dogs?

A2: Research suggests that the elimination rate of this compound in dogs, represented by the β value, doesn't seem to be significantly influenced by the route of administration (intravenous or oral). []

Q3: Does this compound accumulate in the body with repeated administration of chlordiazepoxide?

A3: Yes, studies have shown that during long-term treatment with chlordiazepoxide, this compound accumulates in the blood, with its minimum steady-state concentrations often exceeding those of the parent drug. []

Q4: What is the elimination half-life of this compound compared to chlordiazepoxide in humans?

A4: this compound exhibits a significantly longer elimination half-life compared to chlordiazepoxide. In a study involving six subjects, the half-life of this compound ranged from 14 to 95 hours, while chlordiazepoxide ranged from 6.6 to 28 hours. []

Q5: Is there a correlation between plasma levels of this compound and clinical response in anxiety treatment?

A5: Research suggests a potential correlation. Studies have found a significant correlation between anxiety reduction and plasma levels of this compound in patients chronically administered chlordiazepoxide. [, ]

Q6: Can this compound contribute to toxicity in cases of chlordiazepoxide overdose?

A6: Yes, a case study reported toxicity correlating with blood concentrations of this compound following a massive overdose of chlordiazepoxide (5.2 g). This highlights the importance of monitoring this compound levels in overdose situations. []

Q7: What are some analytical methods used for the detection and quantification of this compound?

A7: Several methods have been developed for analyzing this compound, including:

- Gas Chromatography-Mass Spectrometry (GC-MS): This technique is widely used but requires derivatization of this compound, which can lead to the formation of artifacts misidentified as nordiazepam and oxazepam. [, ]

- High-Performance Liquid Chromatography (HPLC): HPLC offers a sensitive and specific method for quantifying this compound in biological samples like serum and plasma. Various detection methods, such as UV detection, fluorescence detection, and mass spectrometry, can be coupled with HPLC for improved selectivity and sensitivity. [, , , , , , ]

- Fluorescence Thin-Layer Chromatography (TLC)-Densitometry: This technique provides a sensitive and specific method for determining this compound and other chlordiazepoxide metabolites in serum. []

- Radioimmunoassay (RIA): RIA offers a highly sensitive method for detecting this compound in blood, even at sub-therapeutic levels. []

- Immunoassay Screening Followed by HPLC or GC-MS: This approach combines the high throughput of immunoassays for initial screening with the specificity and confirmatory power of HPLC or GC-MS for accurate identification and quantification. []

Q8: Why is it important to be aware of potential artifacts when analyzing this compound by GC-MS?

A9: Derivatization of this compound using silylation for GC-MS analysis can produce artifacts mistakenly identified as nordiazepam and oxazepam. This can lead to inaccurate results, particularly in forensic toxicology. []

Q9: Can this compound be reliably detected in urine using immunoassay methods?

A10: While immunoassays can be used for initial screening, they may produce false-negative or false-positive results for this compound. Confirmation by HPLC or GC-MS is generally recommended for accurate identification. []

Q10: What structural feature of certain benzodiazepines, like chlordiazepoxide and this compound, is associated with phototoxicity?

A11: The presence of a 4-oxide moiety in the benzodiazepine nucleus is linked to phototoxicity. Upon irradiation with long-wave UV light, these compounds can decompose to form toxic oxaziridines. []

Q11: How do structural modifications of oxazepam, specifically N,N-dimethylcarbamyl derivatives, affect their interaction with esterases?

A12: The stereochemistry of 3-O-acyl-1-(N,N-dimethylcarbamyl)oxazepam enantiomers significantly influences their hydrolysis rates by esterases in rat liver microsomes and brain S9 fractions. The (R)-enantiomer is hydrolyzed faster by liver microsomes, while the (S)-enantiomer is preferentially hydrolyzed by brain esterases. []

Q12: Does this compound affect the binding of tryptophan to rat hepatic nuclei?

A15: Yes, research suggests that this compound competes with L-tryptophan for binding to hepatic nuclei in vitro. This competition may influence tryptophan-induced hepatic nuclear RNA efflux and protein synthesis. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.